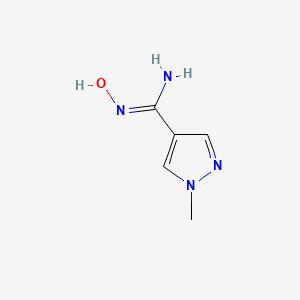

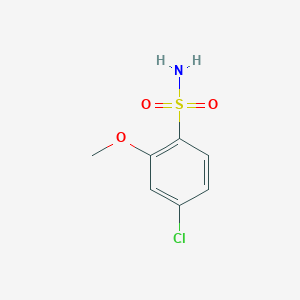

4-Isoxazol-5-ylpiperidine hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

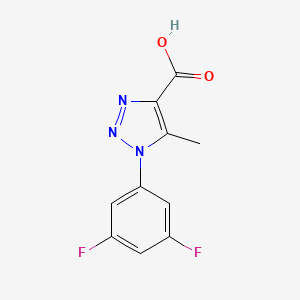

Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring .Chemical Reactions Analysis

The variety of reactions leading to the construction of the isoxazole ring can be distinguished into two main ones: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Applications De Recherche Scientifique

Synthesis and Biological Activities

Anticancer and Electrochemical Properties : 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives were synthesized and showed excellent anticancer activity against lung cancer A549 cells. Additionally, these derivatives demonstrated intensive oxidation and reduction potential, indicating strong anti-oxidant agents, thus suggesting potential in novel drug-like candidate development (Badiger et al., 2022).

Antimicrobial Activities : 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones were synthesized and exhibited notable antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents (Banpurkar et al., 2018).

Green Chemistry and Synthesis Methods

Eco-Friendly Synthesis Approaches : A green and efficient synthesis method was developed for 4-arylidene-3-substituted isoxazole-5(4H)-ones using salicylic acid as a catalyst, highlighting the environmental friendliness and simplicity of the process (Mosallanezhad & Kiyani, 2019).

Regioselective and Eco-Friendly Synthesis : A regioselective and eco-friendly synthesis method was introduced for 3-(isoxazol-5)-yl)indoles, emphasizing advantages such as good yield, operational simplicity, and environmental benefits (Jia et al., 2021).

Drug Discovery and Development

- GlyT1 Inhibitors for Schizophrenia : 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives were developed as GlyT1 inhibitors, showcasing potential for schizophrenia treatment. These compounds demonstrated promising selectivity and potency, making them suitable candidates for drug development (Liu et al., 2015).

Orientations Futures

Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . It is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . Therefore, the future directions in the field of isoxazole research could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHDLCOPNYFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isoxazol-5-ylpiperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)

![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)

![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)

![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)